N-(1-Adamantylcarbonyl)-N'-(4-methoxyphenyl)thiourea
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Overview
Description
N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 1-adamantyl isocyanate with 4-methoxyaniline in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the thiourea group can interact with various enzymes and proteins. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylcarbonyl)-N’-(4-chlorophenyl)thiourea
- N-(1-Adamantylcarbonyl)-N’-(4-nitrophenyl)thiourea
Uniqueness
N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-4-2-15(3-5-16)20-18(24)21-17(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,22,24) |
InChI Key |
MVRCBWAGWCMWTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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